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This document provides detailed application notes and protocols for the utilization of CRISPR-

Cas9 technology to engineer the carotene biosynthesis pathway in plants. The targeted

modification of key genes offers a powerful strategy for enhancing the nutritional value of crops

and producing high-value carotenoids for pharmaceutical and nutraceutical applications.

Introduction to Carotene Biosynthesis and CRISPR-
Cas9-Mediated Engineering
Carotenoids are a diverse class of isoprenoid pigments synthesized in plants and other

photosynthetic organisms. They play crucial roles in photosynthesis, photoprotection, and as

precursors to plant hormones. In human nutrition, carotenoids, particularly β-carotene, are

essential as a primary source of provitamin A. The biosynthesis of carotenoids from isopentenyl

diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) involves a series of

enzymatic steps. Key regulatory enzymes in this pathway, such as phytoene synthase (PSY)

and lycopene epsilon-cyclase (LCYE), represent prime targets for genetic engineering to

modulate carotenoid accumulation.[1][2]

The CRISPR-Cas9 system has emerged as a revolutionary tool for precise and efficient

genome editing in various organisms, including plants.[3][4] This technology enables the

targeted disruption or modification of specific genes, offering unprecedented control over
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metabolic pathways. By designing guide RNAs (gRNAs) that direct the Cas9 nuclease to

specific genomic loci, researchers can induce double-strand breaks (DSBs). The subsequent

cellular DNA repair mechanisms, primarily non-homologous end joining (NHEJ), often result in

small insertions or deletions (indels) that can lead to gene knockouts. This approach has been

successfully employed to enhance the accumulation of valuable carotenoids like lycopene and

β-carotene in a variety of crops.[1][5][6]

Key Gene Targets for Enhancing Carotene Content
Several key enzymes in the carotenoid biosynthesis pathway have been successfully targeted

using CRISPR-Cas9 to enhance the production of specific carotenoids.

Phytoene Synthase (PSY): As the enzyme catalyzing the first committed step in the pathway,

PSY is a major rate-limiting factor in carotenoid biosynthesis.[2][7][8] Knocking out negative

regulators of PSY or enhancing its expression can significantly increase the total carotenoid

content. In carrot callus cells, CRISPR/Cas9-induced mutations in the psy2 gene, a paralog

of psy1, were shown to be critical for carotenogenesis, and its knockout blocked the process.

[7][8]

Lycopene ε-cyclase (LCYE): This enzyme catalyzes the cyclization of lycopene to α-

carotene, a precursor to lutein. By knocking out the LCYE gene, the metabolic flux can be

redirected from the α-carotene branch to the β-carotene branch, leading to the accumulation

of β-carotene and its derivatives.[5][6][9][10] This strategy has been successfully applied in

banana and rice to increase β-carotene content.[5][6][11]

Lycopene β-cyclase (LCYB): This enzyme is responsible for the conversion of lycopene to β-

carotene. While not a knockout target for enhancing β-carotene, its activity is crucial for the

β-carotene branch of the pathway.

Other Targets: Multiplex genome editing, targeting several genes simultaneously, has also

been employed to significantly boost lycopene content in tomato by both promoting its

biosynthesis and inhibiting its conversion to other carotenoids.[1]

Quantitative Data on CRISPR-Cas9 Mediated
Carotenoid Enhancement
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The following table summarizes the quantitative impact of CRISPR-Cas9-mediated gene

editing on carotenoid content in various plant species.

Plant Species Target Gene(s) Effect

Fold Increase in

Carotenoid

Content

Reference

Tomato

(Solanum

lycopersicum)

Multiple genes in

the carotenoid

pathway

Increased

lycopene content
Up to 5.1-fold [1]

Rice (Oryza

sativa)

Lycopene

epsilon-cyclase

(LcyE)

Increased total

carotenoids
6.8 to 9.6-fold [11]

Banana (Musa

spp.)

Lycopene

epsilon-cyclase

(LCYε)

Enriched β-

carotene
- [5][6]

Carrot (Daucus

carota) Callus

Phytoene

synthase 2

(psy2)

Blocked

carotenogenesis
- [7][8]

Chlamydomonas

reinhardtii

Lycopene ε-

cyclase (LCYE)

Increased β-

carotene and

astaxanthin

2.3-fold increase

in astaxanthin
[9][10]

Experimental Protocols
This section provides detailed protocols for the key experimental procedures involved in

CRISPR-Cas9-mediated engineering of carotene biosynthesis.

CRISPR-Cas9 Vector Construction
This protocol describes the general steps for constructing a plant expression vector containing

the Cas9 nuclease and a guide RNA (gRNA) targeting a gene of interest in the carotenoid

biosynthesis pathway.

Materials:
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Target gene sequence

CRISPR design tool (e.g., CRISPR-P)

Binary vector for plant transformation (e.g., pRGEB32) containing a plant-codon-optimized

Cas9 gene.[12]

Restriction enzymes and T4 DNA ligase

Competent E. coli cells (e.g., DH5α)

Oligonucleotide synthesis service

Standard molecular biology reagents and equipment

Procedure:

gRNA Design:

Obtain the full-length coding sequence of the target gene (e.g., LCYE or PSY).

Use an online gRNA design tool to identify potential 20-nucleotide target sequences

immediately preceding a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for

Streptococcus pyogenes Cas9.[4]

Select gRNAs with high on-target scores and low off-target scores to maximize efficiency

and minimize unintended mutations.

Oligonucleotide Synthesis and Annealing:

Synthesize two complementary oligonucleotides for each selected gRNA target.

Design the oligonucleotides to have appropriate overhangs for cloning into the chosen

binary vector.

Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.

Vector Ligation:
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Digest the binary vector with the appropriate restriction enzyme(s) in the gRNA cloning

site.

Ligate the annealed gRNA duplex into the linearized vector using T4 DNA ligase.

Transformation of E. coli:

Transform the ligation product into competent E. coli cells.

Plate the transformed cells on selective media (e.g., LB agar with the appropriate

antibiotic).

Incubate overnight at 37°C.

Verification:

Select individual colonies and perform plasmid DNA extraction.

Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Agrobacterium-Mediated Transformation of Plant
Tissues
This protocol provides a generalized procedure for introducing the CRISPR-Cas9 construct into

plant cells using Agrobacterium tumefaciens. This method is widely used for creating

genetically modified plants.[13] The specific conditions may need to be optimized for different

plant species and explant types.[12][14]

Materials:

Agrobacterium tumefaciens strain (e.g., EHA105)

CRISPR-Cas9 binary vector

Plant explants (e.g., immature embryos, callus, or leaf discs)

Co-cultivation medium
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Selection medium containing an appropriate selective agent (e.g., hygromycin or kanamycin)

and a bacteriostatic agent (e.g., cefotaxime or timentin)

Regeneration medium

Procedure:

Transformation of Agrobacterium:

Introduce the verified CRISPR-Cas9 binary vector into a competent Agrobacterium

tumefaciens strain by electroporation or heat shock.

Select transformed Agrobacterium colonies on appropriate selective media.

Preparation of Agrobacterium Culture:

Inoculate a single colony of transformed Agrobacterium into liquid culture medium and

grow overnight.

Pellet the bacterial cells by centrifugation and resuspend them in a suitable infection

medium. Adjust the optical density (OD600) to the optimal concentration for the specific

plant species.

Infection of Plant Explants:

Sterilize the plant explants.

Immerse the explants in the Agrobacterium suspension for a defined period (e.g., 2-30

minutes).[12]

Blot the explants dry on sterile filter paper.

Co-cultivation:

Place the infected explants on a co-cultivation medium.

Incubate in the dark at a suitable temperature (e.g., 25°C) for 1-3 days.[12]
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Selection and Regeneration:

Transfer the explants to a selection medium containing the appropriate selective and

bacteriostatic agents.

Subculture the explants to fresh selection medium periodically (e.g., every 2 weeks).

Once resistant calli or shoots develop, transfer them to a regeneration medium to induce

shoot and root formation.

Acclimatization:

Once plantlets have developed a healthy root system, transfer them to soil and acclimatize

them to greenhouse conditions.

Molecular Analysis of Edited Plants
This protocol describes the methods for confirming the presence of the transgene and

identifying the desired mutations in the target gene.

Materials:

Genomic DNA extraction kit

PCR reagents

Primers flanking the target site of the gRNA

Primers specific to the Cas9 gene

Agarose gel electrophoresis equipment

Sanger sequencing service

Procedure:

Genomic DNA Extraction:

Extract genomic DNA from the putative transgenic plants and wild-type controls.
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PCR for Transgene Presence:

Perform PCR using primers specific to the Cas9 gene to confirm the presence of the T-

DNA insertion.[1]

PCR and Sequencing of the Target Locus:

Amplify the genomic region surrounding the gRNA target site using flanking primers.

Analyze the PCR products by agarose gel electrophoresis.

Purify the PCR products and send them for Sanger sequencing to identify the specific

mutations (insertions, deletions, or substitutions) at the target site.[12]

HPLC Analysis of Carotenoids
This protocol outlines a general method for the extraction and quantification of major

carotenoids from plant tissues using High-Performance Liquid Chromatography (HPLC).[15]

[16][17]

Materials:

Plant tissue sample

Liquid nitrogen

Extraction solvent (e.g., a mixture of hexane, acetone, and ethanol)[15]

Saponification solution (e.g., methanolic KOH) if necessary to remove interfering lipids.[18]

HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector.[17]

[19]

Mobile phase (e.g., a gradient of acetone and water or a mixture of methanol and methylene

chloride).[17][18]

Carotenoid standards (e.g., β-carotene, lycopene, lutein)

Butylated hydroxytoluene (BHT) as an antioxidant

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2018.00559/full
https://www.mdpi.com/1422-0067/22/20/10909
https://files.core.ac.uk/download/pdf/211015121.pdf
https://www.researchgate.net/publication/362181971_HPLC_analysis_of_carotenoids_from_bacteria
https://www.jfda-online.com/cgi/viewcontent.cgi?article=2672&context=journal
https://files.core.ac.uk/download/pdf/211015121.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10005789/
https://www.jfda-online.com/cgi/viewcontent.cgi?article=2672&context=journal
https://www.foodandnutritionjournal.org/vol4nospl-issue-carotenoids-2016/hplc-analysis-and-determination-of-carotenoid-pigments-in-commercially-available-plant-extracts/
https://www.jfda-online.com/cgi/viewcontent.cgi?article=2672&context=journal
https://pmc.ncbi.nlm.nih.gov/articles/PMC10005789/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Sample Preparation:

Freeze the plant tissue sample in liquid nitrogen and grind it to a fine powder.

Weigh a precise amount of the powdered sample.

Extraction:

Add the extraction solvent containing an antioxidant like BHT to the sample.

Vortex or sonicate the mixture to ensure thorough extraction.

Centrifuge the sample to pellet the solid debris.

Collect the supernatant containing the carotenoids. Repeat the extraction process on the

pellet to maximize recovery.

Saponification (Optional):

If the sample has a high lipid content, a saponification step may be necessary to hydrolyze

chlorophylls and lipids.

Add the saponification solution to the extract and incubate.

Partition the carotenoids into an organic solvent (e.g., petroleum ether or hexane).

Sample Concentration and Reconstitution:

Evaporate the solvent from the extract under a stream of nitrogen.

Reconstitute the dried extract in a precise volume of the initial mobile phase or a suitable

solvent.

Filter the reconstituted sample through a 0.2 or 0.45 µm syringe filter before HPLC

analysis.[15]

HPLC Analysis:
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Inject the filtered sample into the HPLC system.

Separate the carotenoids using a C18 column and an appropriate mobile phase gradient.

Detect the carotenoids at their specific maximum absorbance wavelengths (e.g., ~450 nm

for β-carotene, ~470 nm for lycopene) using a PDA detector.[17][18]

Quantification:

Identify and quantify the individual carotenoids by comparing their retention times and

spectral data to those of authentic standards.

Generate a standard curve for each carotenoid to calculate its concentration in the

sample.

Visualizations
Carotenoid Biosynthesis Pathway

Geranylgeranyl
pyrophosphate (GGPP) PhytoenePSY LycopenePDS, ZDS, etc.

α-CaroteneLCYE

β-Carotene

LCYB

Lutein

Zeaxanthin

Click to download full resolution via product page

Caption: Simplified carotenoid biosynthesis pathway highlighting key enzymes.
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Caption: Workflow for CRISPR-Cas9 engineering of carotene biosynthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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